Ucf-101

Description

Structure

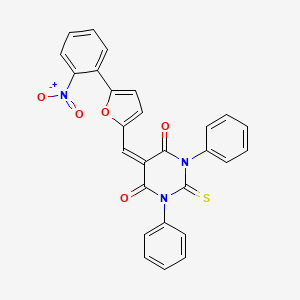

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H17N3O5S/c31-25-22(17-20-15-16-24(35-20)21-13-7-8-14-23(21)30(33)34)26(32)29(19-11-5-2-6-12-19)27(36)28(25)18-9-3-1-4-10-18/h1-17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNSXBXKNMWKEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C(=O)N(C2=S)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H17N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360330 |

Source

|

| Record name | High Temperature Requirement A2 Inhibitor I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313649-08-0, 5568-25-2 |

Source

|

| Record name | UCF 101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313649080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | High Temperature Requirement A2 Inhibitor I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 313649-08-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Anti-Apoptotic Mechanism of UCF-101: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCF-101 is a selective and competitive inhibitor of the mitochondrial serine protease Omi/HtrA2, a key regulator of apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound exerts its anti-apoptotic effects. By inhibiting Omi/HtrA2, this compound prevents the degradation of Inhibitor of Apoptosis Proteins (IAPs), thereby suppressing the activation of the caspase cascade and subsequent apoptotic events. This guide details the core signaling pathways, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying molecular interactions.

Core Mechanism of Action: Inhibition of Omi/HtrA2

The primary and most well-characterized mechanism of action of this compound is its direct inhibition of the pro-apoptotic protease Omi/HtrA2.[1][2] Omi/HtrA2 is a mitochondrial protein that, upon apoptotic stimuli, is released into the cytoplasm. In the cytoplasm, its serine protease activity contributes to apoptosis through two main pathways:

-

Degradation of Inhibitor of Apoptosis Proteins (IAPs): Omi/HtrA2 targets and degrades members of the IAP family, most notably X-linked inhibitor of apoptosis protein (XIAP).[3][4][5] XIAP is a potent endogenous inhibitor of effector caspases, such as caspase-3 and caspase-7, as well as the initiator caspase-9. By degrading XIAP, Omi/HtrA2 relieves this inhibition, allowing the caspase cascade to proceed.

-

Proteolytic Cleavage of other Cellular Substrates: Omi/HtrA2 has been shown to cleave a number of other proteins, with a preference for cytoskeletal components, which may contribute to the morphological changes associated with apoptosis.[6]

This compound acts as a competitive inhibitor of Omi/HtrA2, binding to its active site and preventing it from cleaving its substrates.[1][2] This inhibition preserves the cellular pool of IAPs, particularly XIAP, which in turn effectively suppresses the activation of the caspase cascade and protects the cell from undergoing apoptosis.

Signaling Pathway Diagram

Caption: this compound inhibits Omi/HtrA2, preventing XIAP degradation and blocking apoptosis.

Downstream Effects on Caspase Activation and PARP Cleavage

The inhibition of Omi/HtrA2 by this compound has significant downstream consequences on the core apoptotic machinery.

-

Inhibition of Caspase Activation: By preserving XIAP, this compound indirectly prevents the activation of initiator and effector caspases. Studies have demonstrated that treatment with this compound leads to a reduction in the levels of cleaved (active) caspase-9 and caspase-3 in response to apoptotic stimuli.[7]

-

Prevention of PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a key substrate of activated caspase-3. The cleavage of PARP is a hallmark of apoptosis. This compound treatment has been shown to attenuate the cleavage of PARP, consistent with its role in inhibiting caspase-3 activation.[3][4]

Potential Involvement in Omi/HtrA2-Independent Pathways and Parthanatos

While the primary mechanism of this compound is through Omi/HtrA2 inhibition, some evidence suggests the possibility of Omi/HtrA2-independent effects.[3] The precise nature of these off-target effects requires further investigation.

Furthermore, Omi/HtrA2 has been implicated in a caspase-independent form of programmed cell death known as parthanatos, where it acts downstream of PARP-1 activation.[1][8] Interestingly, this function of Omi/HtrA2 in parthanatos appears to be independent of its protease activity.[8] The role of this compound in this specific cell death pathway is currently not well-defined and warrants further research.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Reference |

| IC50 for Omi/HtrA2 | 9.5 µM | [1] |

| Selectivity | Very little activity against other serine proteases (IC50 > 200 µM) | [1] |

Table 2: Cellular Effects of this compound in Apoptosis Models

| Cell/Animal Model | Treatment Condition | Observed Effect | Reference |

| Traumatic Brain Injury (Rat) | Not specified | Inhibition of apoptosis, decreased cleaved caspase-3 and -9 | [4][7] |

| Endothelial Cells (in vitro) | Lipopolysaccharide (LPS) | Attenuation of XIAP degradation, PARP cleavage, and caspase-3 cleavage | [3] |

Experimental Protocols

This section outlines common methodologies used to investigate the mechanism of action of this compound.

Cell Viability and Apoptosis Assays

-

MTT/MTS Assay: To assess cell viability, cells are treated with this compound and/or an apoptotic stimulus. Tetrazolium salts (MTT or MTS) are added, which are reduced by metabolically active cells to a colored formazan product. The absorbance is measured to quantify cell viability.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. Fixed and permeabilized cells are incubated with a mixture of TdT and fluorescently labeled dUTP. TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy or flow cytometry.[4]

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent DNA intercalator that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).

Western Blotting for Apoptotic Proteins

Western blotting is used to detect changes in the expression and cleavage of key apoptotic proteins.

-

Protein Extraction: Cells or tissues are lysed to extract total protein.

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Omi/HtrA2, XIAP, cleaved caspase-3, PARP).

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used to detect the primary antibody. The signal is then visualized using a chemiluminescent substrate.

Experimental Workflow Diagram

Caption: A typical workflow for studying the effects of this compound on apoptosis.

Role of Endonuclease G and Apoptosis-Inducing Factor (AIF)

Endonuclease G and AIF are two other important mitochondrial proteins that are released during apoptosis and contribute to caspase-independent cell death.[6][9][10][11][12][13]

-

Endonuclease G (EndoG): Upon release, EndoG translocates to the nucleus and participates in DNA fragmentation.[6][9][11]

-

Apoptosis-Inducing Factor (AIF): AIF also translocates to the nucleus and induces chromatin condensation and large-scale DNA fragmentation.[10][12][13]

Currently, there is no direct evidence in the reviewed literature to suggest that this compound directly modulates the activity or release of Endonuclease G or AIF. The anti-apoptotic effects of this compound appear to be primarily mediated through the Omi/HtrA2-IAP-caspase axis. However, given that the release of these factors is linked to mitochondrial outer membrane permeabilization, a process that can be influenced by pro-apoptotic Bcl-2 family members (which are in turn regulated by caspases), it is possible that this compound may have indirect effects on these caspase-independent pathways.

Conclusion

This compound is a valuable research tool for studying the role of Omi/HtrA2 in apoptosis. Its mechanism of action is centered on the inhibition of Omi/HtrA2's serine protease activity, leading to the stabilization of IAPs and the subsequent suppression of the caspase cascade. This ultimately prevents the execution of apoptosis. While the primary pathway is well-defined, further research is needed to fully elucidate potential Omi/HtrA2-independent effects and to explore the role of this compound in other forms of programmed cell death, such as parthanatos. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to understand and modulate the intricate pathways of apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Omi/HtrA2 as a mitochondrial apoptotic serine protease that disrupts inhibitor of apoptosis protein-caspase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Omi/HtrA2 Protease Associated Cell Apoptosis Participates in Blood-Brain Barrier Dysfunction [frontiersin.org]

- 4. Omi/HtrA2 protease is associated with tubular cell apoptosis and fibrosis induced by unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitor of apoptosis proteins are substrates for the mitochondrial serine protease Omi/HtrA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proteome-wide Identification of HtrA2/Omi Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protease-independent control of parthanatos by HtrA2/Omi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Apoptosis-inducing factor (AIF): a novel caspase-independent death effector released from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitochondrial permeability transition can be directly monitored in living neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apoptosis-Inducing Factor: Structure, Function, and Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis-inducing factor (AIF): a ubiquitous mitochondrial oxidoreductase involved in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Functions of Omi/HtrA2 Serine Protease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omi/HtrA2 (High-Temperature Requirement protein A2), also known as PRSS25, is a multifaceted serine protease primarily located in the mitochondrial intermembrane space.[1][2] Structurally and functionally homologous to bacterial HtrA proteases like DegS and DegP, Omi/HtrA2 plays a critical dual role in cellular homeostasis, acting as both a guardian of mitochondrial integrity and an executioner in programmed cell death.[3][4] This guide elucidates the core functions of Omi/HtrA2, its regulatory mechanisms, involvement in signaling pathways, and key experimental methodologies used in its study.

Initially synthesized as a precursor protein, Omi/HtrA2 is imported into the mitochondria where it undergoes proteolytic processing to its mature form.[5] This mature form assembles into a pyramid-shaped homotrimer.[6] Under normal physiological conditions, its primary role is in mitochondrial protein quality control, where it functions as a chaperone and protease to degrade misfolded or damaged proteins, thereby maintaining mitochondrial homeostasis.[1][7] However, upon receiving apoptotic stimuli, Omi/HtrA2 is released into the cytosol, where it promotes cell death through both caspase-dependent and caspase-independent mechanisms.[3][8][9] Its dysfunction is implicated in various neurodegenerative diseases, most notably Parkinson's disease, and in the aging process.[3][10][11][12]

Molecular Structure and Activation

Mature Omi/HtrA2 consists of a central trypsin-like serine protease domain and a C-terminal PDZ domain.[6] The homotrimer structure is mediated exclusively by the protease domains.[6] The PDZ domain plays a crucial regulatory role; in the inactive state, it is thought to block substrate access to the catalytic site.[1][6]

Activation of Omi/HtrA2's protease function is a tightly regulated process. It is believed to function as a sensor for mitochondrial stress. The binding of specific peptides or unfolded proteins to the PDZ domain induces a conformational change that relieves its inhibitory effect on the protease domain, leading to allosteric activation.[1][13] This allows the enzyme to bind and cleave its substrates.

Core Function 1: Regulation of Apoptosis

Upon apoptotic insult, the mitochondrial outer membrane becomes permeabilized, leading to the release of Omi/HtrA2 into the cytosol.[5][14] Here, it employs a dual-pronged strategy to promote cell death.

Caspase-Dependent Pathway

The primary mechanism for caspase-dependent apoptosis involves the neutralization of Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and c-IAP1/2.[3] The N-terminus of mature Omi/HtrA2, exposed after mitochondrial processing, contains a conserved IAP-binding motif (IBM), typically AVPS.[5][15] This motif mimics that of caspases and another mitochondrial protein, Smac/DIABLO.

-

IAP Binding : The IBM of Omi/HtrA2 binds directly to the BIR (Baculoviral IAP Repeat) domains of IAPs.[5][9] This binding physically displaces caspases (like caspase-3 and -9) from IAP inhibition, allowing the caspases to become active and execute the apoptotic program.[5][16]

-

IAP Cleavage : Unlike Smac/DIABLO, Omi/HtrA2 possesses intrinsic protease activity. Upon binding, it catalytically and irreversibly cleaves IAPs, leading to their degradation.[15][17][18] This proteolytic action provides a more efficient and permanent removal of the apoptotic block compared to the stoichiometric inhibition by Smac/DIABLO.[15]

Caspase-Independent Pathway

Omi/HtrA2 can also induce cell death independently of caspases, a function that relies solely on its serine protease activity.[5][9][19] Once in the cytosol, it can cleave various cellular substrates, leading to a form of cell death that does not require caspase activation.[5] The precise mechanisms and full range of substrates in this pathway are still under active investigation.

Known Apoptotic Substrates of Omi/HtrA2

| Substrate Class | Specific Substrates | Primary Outcome of Cleavage | Reference(s) |

| Inhibitor of Apoptosis Proteins (IAPs) | XIAP, c-IAP1, c-IAP2, Livin α, Livin β | Alleviation of caspase inhibition, promotion of apoptosis. | [15],[18],[20] |

| Anti-Apoptotic Proteins | HAX-1 (HS1-associated protein X-1) | Degradation of a mitochondrial anti-apoptotic protein. | [21],[19] |

| Thanatos-associated Proteins | THAP5 | Degradation and promotion of apoptosis. | [22] |

Core Function 2: Mitochondrial Homeostasis & Stress Response

While its role in apoptosis is well-documented, genetic studies in mice suggest that the primary physiological function of Omi/HtrA2 is the maintenance of mitochondrial health.[23][24] Loss of its protease activity leads to severe neurodegeneration, not a defect in apoptosis.[11]

Protein Quality Control

Within the mitochondrial intermembrane space, Omi/HtrA2 acts as a key component of the protein quality control (PQC) system.[7][25] It functions as a molecular chaperone to refold or, more critically, as a protease to eliminate misfolded, damaged, or aggregated proteins that accumulate due to oxidative stress or other insults.[1][7] This activity is essential for preventing mitochondrial dysfunction, reducing the production of reactive oxygen species (ROS), and ensuring efficient cellular respiration.[7]

Mitochondrial Stress Signaling

Omi/HtrA2 is proposed to be a key sensor of mitochondrial stress. Accumulation of unfolded proteins activates its protease function, which may trigger a retrograde signal to the nucleus to upregulate stress-response genes.[23] This pathway is analogous to the bacterial DegS-RseA system.

Known Mitochondrial Substrates of Omi/HtrA2

| Substrate | Function of Substrate | Outcome of Cleavage | Reference(s) |

| Mulan E3 Ubiquitin Ligase | Outer mitochondrial membrane E3 ligase | Degradation during H₂O₂ exposure | [26] |

| HAX-1 | Anti-apoptotic protein | Pro-apoptotic degradation within mitochondria | [19] |

| PINK1 | Mitochondrial kinase (PARK6) | Interacts with and is regulated by Omi/HtrA2 | [23] |

| Pyruvate Dehydrogenase (PDHB) | Kreb's cycle enzyme | Degradation, potential metabolic regulation | [27] |

| Isocitrate Dehydrogenase (IDH3A) | Kreb's cycle enzyme | Degradation, potential metabolic regulation | [27] |

Role in Disease: Insights from Animal Models

The physiological importance of Omi/HtrA2's protease activity is highlighted by mouse models with its dysfunction. These models have been instrumental in linking Omi/HtrA2 to neurodegenerative diseases and aging.

| Model | Genetic Defect | Key Phenotypes | Relevance | Reference(s) |

| mnd2 (motor neuron degeneration 2) Mouse | Spontaneous point mutation (S276C) in the protease domain, inactivating the enzyme. | Neurodegeneration, muscle wasting, parkinsonian features, death by ~40 days. | Demonstrates the essential neuroprotective role of Omi/HtrA2's protease activity. | ,[11] |

| Omi/HtrA2 Knockout (KO) Mouse | Targeted deletion of the Htra2 gene. | Phenotype nearly identical to mnd2 mice; loss of striatal neurons. | Confirms that the protease function, not the IAP-binding motif, is critical for neuronal survival. | ,[28] |

| Neuron-rescued mnd2 Mouse | mnd2 background with a transgene expressing human HtrA2 only in neurons. | Rescued from neurodegeneration but develop premature aging phenotypes (hair loss, kyphosis, reduced fertility). | Reveals a role for Omi/HtrA2 in non-neuronal tissues in preventing premature aging. | [24],[12] |

Key Experimental Protocols

In Vitro Omi/HtrA2 Protease Activity Assay

This assay measures the proteolytic activity of recombinant Omi/HtrA2 against a specific substrate, such as an IAP protein or a generic substrate like β-casein.

Methodology:

-

Protein Preparation : Purify recombinant wild-type Omi/HtrA2 and a proteolytically inactive mutant (e.g., S306A) to serve as a negative control.[15] Prepare the substrate protein (e.g., recombinant c-IAP1 or in vitro translated ³⁵S-labeled XIAP).[15][20]

-

Reaction Buffer : Prepare an appropriate reaction buffer. A common buffer is PBST (20 mM Pi pH 7.4, 100 mM NaCl, 0.5 mM EDTA, 0.05% Tween 20, 1 mM DTT) or Buffer A (20 mM HEPES pH 7.4, 10 mM KCl, 1.5 mM MgCl₂).[15]

-

Incubation : In a microcentrifuge tube, combine the substrate protein with varying concentrations of wild-type Omi/HtrA2 or the inactive mutant.

-

Reaction : Incubate the mixture for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 30°C or 37°C).[15]

-

Termination : Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

-

Analysis : Resolve the reaction products by SDS-PAGE. Visualize the results by Coomassie blue staining, silver staining, or autoradiography (for radiolabeled substrates).[15] Substrate cleavage is indicated by the disappearance of the full-length substrate band and the appearance of smaller cleavage products.

Subcellular Fractionation for Omi/HtrA2 Translocation

This protocol is used to determine the localization of Omi/HtrA2 and assess its release from the mitochondria into the cytosol during apoptosis.

Methodology:

-

Cell Culture and Treatment : Culture cells (e.g., hCMEC/D3 or HeLa) to the desired confluency. Induce apoptosis using a relevant stimulus (e.g., LPS, UV irradiation, or etoposide).[14][17] Collect both treated and untreated control cells.

-

Cell Lysis : Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing digitonin or a Dounce homogenizer) that selectively permeabilizes the plasma membrane but leaves mitochondrial membranes intact.

-

Fractionation by Centrifugation :

-

Centrifuge the cell lysate at a low speed (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 30 min at 4°C) to pellet the mitochondria (heavy membrane fraction).

-

The resulting supernatant is the cytosolic fraction.

-

-

Protein Analysis :

-

Lyse the mitochondrial pellet using a suitable buffer (e.g., RIPA buffer).

-

Measure the protein concentration of both the cytosolic and mitochondrial fractions.

-

Analyze equal amounts of protein from each fraction by SDS-PAGE followed by Western blotting.

-

-

Immunoblotting : Probe the membrane with primary antibodies against Omi/HtrA2. Use antibodies for a cytosolic marker (e.g., β-actin or GAPDH) and a mitochondrial marker (e.g., COX IV or VDAC) to verify the purity of the fractions. An increase in the Omi/HtrA2 signal in the cytosolic fraction of treated cells indicates its translocation.[14]

Conclusion

The Omi/HtrA2 serine protease is a protein of profound contrasts, serving as a vital protector of mitochondrial function under normal conditions and a potent effector of cell death under stress. Its role in protein quality control is critical for neuronal health and the prevention of premature aging. Conversely, its release during apoptosis provides a powerful mechanism to overcome IAP-mediated survival signals. The intricate regulation of its protease activity and its dual localization make Omi/HtrA2 a compelling target for therapeutic intervention in neurodegenerative diseases, cancer, and age-related disorders. Further elucidation of its substrate repertoire and regulatory networks will continue to be a key focus for researchers and drug development professionals.

References

- 1. stars.library.ucf.edu [stars.library.ucf.edu]

- 2. HTRA2 HtrA serine peptidase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Serine protease HTRA2, mitochondrial - Wikipedia [en.wikipedia.org]

- 4. Neuroprotective Role of the Reaper-Related Serine Protease HtrA2/Omi Revealed by Targeted Deletion in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Structural insights into the pro-apoptotic function of mitochondrial serine protease HtrA2/Omi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HTRA2/OMI-Mediated Mitochondrial Quality Control Alters Macrophage Polarization Affecting Systemic Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mitochondrial serine protease HtrA2/Omi: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Omi/HtrA2 as a mitochondrial apoptotic serine protease that disrupts inhibitor of apoptosis protein-caspase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Loss of HtrA2/Omi activity in non-neuronal tissues of adult mice causes premature aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Temperature-induced changes of HtrA2(Omi) protease activity and structure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Omi/HtrA2 Protease Associated Cell Apoptosis Participates in Blood-Brain Barrier Dysfunction [frontiersin.org]

- 15. Omi/HtrA2 catalytic cleavage of inhibitor of apoptosis (IAP) irreversibly inactivates IAPs and facilitates caspase activity in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mitochondrial protease Omi/HtrA2 enhances caspase activation through multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibitor of apoptosis proteins are substrates for the mitochondrial serine protease Omi/HtrA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Regulation of HAX-1 anti-apoptotic protein by Omi/HtrA2 protease during cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Regulation of HAX-1 Anti-apoptotic Protein by Omi/HtrA2 Protease during Cell Death* | Semantic Scholar [semanticscholar.org]

- 22. sinobiological.com [sinobiological.com]

- 23. Regulation and function of the mitochondrial protease HtrA2/Omi in the control of cell death. - UCL Discovery [discovery.ucl.ac.uk]

- 24. A novel role for the mitochondrial HTRA2/OMI protease in aging - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benthamscience.com [benthamscience.com]

- 26. Inactivation of Omi/HtrA2 protease leads to the deregulation of mitochondrial Mulan E3 ubiquitin ligase and increased mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

A Technical Guide to the Cardioprotective Effects of Ucf-101

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ucf-101, a selective and competitive inhibitor of the pro-apoptotic mitochondrial serine protease Omi/HtrA2, has emerged as a promising agent for cardioprotection, particularly in the context of ischemia-reperfusion (I/R) injury. By targeting a critical mediator of apoptosis, this compound has demonstrated significant potential in reducing myocardial infarct size and inhibiting cardiomyocyte death. This technical guide provides an in-depth overview of the core mechanisms, quantitative effects, and experimental methodologies related to the cardioprotective actions of this compound. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of cardiovascular research and drug development.

Introduction

Myocardial ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic area of the heart exacerbates tissue damage. A key contributor to this injury is the induction of apoptosis, or programmed cell death, in cardiomyocytes. The mitochondrial serine protease Omi/HtrA2 plays a pivotal role in the apoptotic cascade. Upon release from the mitochondria into the cytosol during I/R, Omi/HtrA2 promotes apoptosis through both caspase-dependent and -independent pathways. This compound has been identified as a specific inhibitor of Omi/HtrA2, offering a targeted therapeutic strategy to mitigate I/R-induced cardiac damage.

Mechanism of Action

This compound exerts its cardioprotective effects primarily by inhibiting the proteolytic activity of Omi/HtrA2.[1] This inhibition has a downstream effect on the intrinsic pathway of apoptosis.

Signaling Pathway of this compound in Cardioprotection:

In the event of cardiac ischemia-reperfusion, cellular stress triggers the release of Omi/HtrA2 from the mitochondria into the cytoplasm. In the cytoplasm, Omi/HtrA2 promotes apoptosis by binding to and degrading the X-linked inhibitor of apoptosis protein (XIAP). XIAP is a crucial negative regulator of caspases, particularly caspase-3 and caspase-9. By degrading XIAP, Omi/HtrA2 relieves this inhibition, leading to the activation of the caspase cascade and subsequent execution of apoptosis.

This compound directly binds to Omi/HtrA2 and inhibits its serine protease activity. This action prevents the degradation of XIAP, thereby maintaining the suppression of caspase-3 and caspase-9. The net result is a significant reduction in cardiomyocyte apoptosis and preservation of myocardial tissue.

Quantitative Data on Cardioprotective Effects

The efficacy of this compound in mitigating cardiac injury has been quantified in various preclinical studies. The following tables summarize the key findings.

Table 1: In Vivo Cardioprotective Effects of this compound

| Animal Model | This compound Dosage and Administration | Ischemia/Reperfusion Duration | Key Findings | Reference |

| Mouse | 0.6-1.8 µmol/kg; single i.p. injection 10 minutes before reperfusion | 30 minutes / Reperfusion | Reduced myocardial infarct size; Decreased incidence of DNA ladder fragmentation; Reduced terminal dUTP nick end-labeling (TUNEL) staining.[1] | [1] |

| Diabetic Mouse (Streptozotocin-induced) | 7.15 mg/kg, i.p. | Not applicable (chronic model) | Reversed cardiac hypertrophy and interstitial fibrosis.[2] | [2] |

| Rat (Cerebral I/R) | 1.5 µmol/kg, i.p. 10 minutes before reperfusion | 2 hours / Reperfusion | Significantly decreased cerebral infarct size by about 16.27%; Reduced number of TUNEL-positive cells. |

Table 2: In Vitro Cardioprotective Effects of this compound

| Cell Line | This compound Concentration | Insult | Key Findings | Reference |

| H9C2 cells | Not specified | Overexpression of mitochondrial Omi/HtrA2 | Completely blocked apoptosis induced by Omi/HtrA2 overexpression.[3] | [3] |

| H9C2 cells | Not specified | Hypoxia/Reoxygenation | Attenuated H/R-induced apoptosis.[3] | [3] |

| Mouse embryo caspase-9 (-/-) null fibroblasts | 1-25 µM; 36 hours | Omi-induced apoptosis | Inhibited Omi-induced caspase-independent apoptosis.[4] | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the study of this compound's cardioprotective effects.

In Vivo Myocardial Ischemia-Reperfusion (I/R) Model in Mice

This protocol describes a common procedure for inducing myocardial I/R injury in mice to evaluate the efficacy of cardioprotective agents like this compound.

Methodology Details:

-

Animal Model: Adult male mice (specific strain and weight should be consistent within a study).

-

Anesthesia: An appropriate anesthetic agent is administered (e.g., isoflurane).

-

Surgical Procedure:

-

The mouse is intubated and connected to a ventilator.

-

A left thoracotomy is performed to expose the heart.

-

The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia.

-

-

Drug Administration: this compound or a vehicle control is administered, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, at a specified time relative to reperfusion.

-

Reperfusion: The ligature is released to allow blood flow to resume.

-

Assessment of Injury:

-

Infarct Size: The heart is excised, sliced, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains pale. The infarct size is then quantified as a percentage of the area at risk or the total left ventricular area.

-

Apoptosis: Apoptotic cells are detected and quantified using methods such as the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay or by measuring the activity of caspases (e.g., caspase-3, -9).

-

In Vitro Cardiomyocyte Hypoxia/Reoxygenation (H/R) Model

This protocol simulates I/R injury in a controlled cellular environment.

Methodology Details:

-

Cell Culture: Cardiomyocyte cell lines (e.g., H9C2) or primary cardiomyocytes are cultured under standard conditions.

-

Hypoxia: Cells are placed in a hypoxic chamber with a low-oxygen atmosphere (e.g., <1% O2) for a specified duration to simulate ischemia.

-

This compound Treatment: this compound is added to the cell culture medium at various concentrations before, during, or after the hypoxic period.

-

Reoxygenation: Cells are returned to a normoxic environment to simulate reperfusion.

-

Assessment of Cell Viability and Apoptosis:

-

Cell Viability: Assays such as MTT or LDH release are used to quantify cell death.

-

Apoptosis: Apoptosis is measured using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or by Western blotting for apoptotic markers such as cleaved caspase-3 and Bax.

-

Conclusion and Future Directions

This compound demonstrates significant promise as a cardioprotective agent by directly targeting the pro-apoptotic protein Omi/HtrA2. The available data consistently show its ability to reduce infarct size and inhibit cardiomyocyte apoptosis in preclinical models of myocardial ischemia-reperfusion injury.

Future research should focus on:

-

Establishing a more detailed dose-response relationship for this compound in various models of cardiac injury.

-

Investigating the long-term effects of this compound treatment on cardiac remodeling and function post-infarction.

-

Exploring the potential of this compound in combination with other cardioprotective strategies.

-

Conducting further studies to confirm the safety and efficacy of this compound in larger animal models to pave the way for potential clinical translation.

This technical guide provides a solid foundation for understanding the current state of research on the cardioprotective effects of this compound. The presented data and methodologies should aid researchers and drug development professionals in designing and interpreting future studies aimed at harnessing the therapeutic potential of this promising compound.

References

- 1. Role of Omi/HtrA2 in apoptotic cell death after myocardial ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UCF101 Rescues against Diabetes-Evoked Cardiac Remodeling and Contractile Anomalies through AMP-Activated Protein Kinase-Mediated Induction of Mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiac Specific Overexpression of Mitochondrial Omi/HtrA2 Induces Myocardial Apoptosis and Cardiac Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

UCF-101: A Potent Inhibitor of Caspase-Independent Cell Death

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of UCF-101, a selective inhibitor of the mitochondrial serine protease Omi/HtrA2. It details this compound's mechanism of action in the context of caspase-independent cell death, presenting quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of apoptosis, neurodegenerative diseases, and ischemia-reperfusion injury.

Introduction

Programmed cell death is a fundamental biological process essential for tissue homeostasis. While the caspase-dependent apoptotic pathway is well-characterized, there is growing interest in caspase-independent cell death (CICD) pathways, which play crucial roles in various pathological conditions, including neurodegenerative disorders and ischemia-reperfusion injury. A key player in CICD is the mitochondrial serine protease Omi/HtrA2. Upon apoptotic stimuli, Omi/HtrA2 is released from the mitochondrial intermembrane space into the cytosol, where it promotes cell death through both caspase-dependent and -independent mechanisms. This compound has emerged as a potent and selective inhibitor of Omi/HtrA2, offering a valuable tool to investigate the roles of this protease and a potential therapeutic agent for diseases associated with excessive cell death.

Mechanism of Action of this compound

This compound is a cell-permeable furfurylidine-thiobarbituric acid derivative that acts as a competitive and reversible inhibitor of Omi/HtrA2.[1] Its primary mechanism of action is the direct inhibition of the proteolytic activity of Omi/HtrA2.

Inhibition of Omi/HtrA2 Protease Activity

Omi/HtrA2 contributes to apoptosis in two main ways:

-

Caspase-Dependent Pathway: Omi/HtrA2 binds to and degrades Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, thereby relieving their inhibition of caspases and promoting apoptosis.[2]

-

Caspase-Independent Pathway: The serine protease activity of Omi/HtrA2 can directly cleave cellular substrates, leading to cell death even in the absence of caspase activation.[1][3]

This compound specifically targets the protease activity of Omi/HtrA2, thereby mitigating its contributions to both pathways. By inhibiting Omi/HtrA2, this compound prevents the degradation of IAPs, leading to increased caspase inhibition.[4] More central to the topic of this guide, its inhibition of Omi/HtrA2's proteolytic function directly blocks a key executionary step in a caspase-independent cell death pathway.

Modulation of Signaling Pathways

Recent studies have revealed that the protective effects of this compound extend beyond direct inhibition of Omi/HtrA2-mediated proteolysis and involve the modulation of key cellular signaling pathways:

-

Wnt/β-catenin Pathway: this compound has been shown to activate the Wnt/β-catenin signaling pathway. This pathway is crucial for cell survival and proliferation. Evidence suggests that inhibition of Omi/HtrA2 by this compound may lead to the stabilization and nuclear translocation of β-catenin, a key transcriptional co-activator in this pathway.[5][6]

-

AMPK/NF-κB Pathway: this compound can also modulate the AMP-activated protein kinase (AMPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[7][8] Activation of AMPK, a central regulator of cellular energy homeostasis, can have neuroprotective effects. The subsequent modulation of NF-κB, a key regulator of inflammation and cell survival, further contributes to the cytoprotective effects of this compound.

Quantitative Data on this compound Efficacy

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data.

| Parameter | Value | Assay Conditions | Reference |

| IC50 for Omi/HtrA2 | 9.5 µM | Recombinant His-Omi | [1] |

| IC50 for other serine proteases (e.g., trypsin, chymotrypsin) | >200 µM | In vitro enzyme assays | [1] |

| Model | Treatment | Endpoint | Result | Reference |

| Rat model of cerebral ischemia/reperfusion | This compound | Infarct volume | Significant reduction | [4] |

| Rat model of cerebral ischemia/reperfusion | This compound | Neurological deficit score | Significantly improved | [9] |

| Rat model of cerebral ischemia/reperfusion | This compound | TUNEL-positive cells | Significantly decreased | [9] |

| Mouse model of myocardial ischemia/reperfusion | This compound | Infarct size | Significant reduction | [10] |

| In vitro model of oxidative stress in RPE cells | This compound (1-2 µM) | Cell viability (MTT assay) | Significantly increased | [11] |

| In vitro model of LPS-induced inflammation in BV2 microglia | This compound | Phosphorylation of AMPK | Increased | [9] |

| In vitro model of LPS-induced inflammation in BV2 microglia | This compound | Phosphorylation of NF-κB p65 | Decreased | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the effects of this compound.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Agent to induce cell death (e.g., MPP+)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[12][13]

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Induce cell death by adding the desired toxic agent (e.g., MPP+). Include control wells with untreated cells and cells treated with the toxic agent alone.

-

Incubate the plate for the desired time period (e.g., 24-48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Detection of Apoptosis (TUNEL Staining) in Brain Tissue

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Frozen or paraffin-embedded brain tissue sections

-

Phosphate-buffered saline (PBS)

-

Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, from a commercial kit)

-

DAPI or Hoechst stain for nuclear counterstaining

-

Fluorescence microscope

Protocol for Frozen Sections:

-

Bring frozen brain sections to room temperature.

-

Fix the sections in 4% paraformaldehyde in PBS for 15 minutes.[15]

-

Wash the sections twice with PBS.

-

Incubate the sections in permeabilization solution for 2 minutes on ice.[16]

-

Wash the sections twice with PBS.

-

Apply the TUNEL reaction mixture to the sections and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[17]

-

Wash the sections three times with PBS.

-

Counterstain the nuclei with DAPI or Hoechst stain for 5-10 minutes.

-

Wash the sections with PBS and mount with an anti-fade mounting medium.

-

Visualize the sections using a fluorescence microscope. TUNEL-positive nuclei will fluoresce (typically green), while all nuclei will be stained blue by DAPI/Hoechst.

-

Quantify the percentage of TUNEL-positive cells relative to the total number of cells.[18]

Western Blot Analysis for Omi/HtrA2 and Caspase-3

Western blotting is used to detect and quantify specific proteins in a sample.

Materials:

-

Cell or tissue lysates

-

Mitochondrial isolation kit (optional, for Omi/HtrA2 localization)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Omi/HtrA2, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. For mitochondrial fractions, use a mitochondrial isolation kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Omi/HtrA2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.

Caspase-Independent Cell Death Pathway

Caption: Caspase-independent cell death pathway involving Omi/HtrA2 and AIF.

Wnt/β-catenin Signaling Pathway

Caption: Modulation of the Wnt/β-catenin pathway by this compound.

AMPK/NF-κB Signaling Pathway

Caption: Modulation of the AMPK/NF-κB pathway by this compound.

Experimental Workflow for this compound Evaluation

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of Omi/HtrA2 in caspase-independent cell death and related signaling pathways. Its specificity and cell permeability make it suitable for a wide range of in vitro and in vivo applications. The data presented in this guide demonstrate the potential of this compound as a therapeutic agent for conditions characterized by excessive Omi/HtrA2-mediated cell death, such as neurodegenerative diseases and ischemia-reperfusion injury. Further research into the precise molecular mechanisms underlying its modulation of the Wnt/β-catenin and AMPK/NF-κB pathways will undoubtedly open new avenues for drug development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.biologists.com [journals.biologists.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Crosstalk between TGF-β/Smad3 and Wnt/β-Catenin Pathways Promotes Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-temperature requirement serine protease A2 inhibitor this compound ameliorates damaged neurons in traumatic brain-injured rats by the AMPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Enhanced HtrA2/Omi Expression in Oxidative Injury to Retinal Pigment Epithelial Cells and Murine Models of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Command Line | Graphviz [graphviz.org]

- 14. Novel Mitochondrial Substrates of Omi Indicate a New Regulatory Role in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Caspase-Dependent and Caspase-Independent Pathways Are Involved in Cadmium-Induced Apoptosis in Primary Rat Proximal Tubular Cell Culture | PLOS One [journals.plos.org]

- 18. Inactivation of Omi/HtrA2 protease leads to the deregulation of mitochondrial Mulan E3 ubiquitin ligase and increased mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Pro-Apoptotic Activity of Omi/HtrA2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omi/HtrA2 (High-Temperature Requirement protein A2) is a mitochondrial serine protease that plays a crucial dual role in cellular homeostasis, acting as a protein quality control factor within the mitochondria and as a potent pro-apoptotic factor when released into the cytosol.[1][2] This technical guide provides a comprehensive overview of the pro-apoptotic functions of Omi/HtrA2, detailing its signaling pathways, mechanisms of action, and key experimental methodologies for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in apoptosis research and the development of novel therapeutics targeting this pathway.

Upon apoptotic stimuli, Omi/HtrA2 is released from the mitochondrial intermembrane space into the cytoplasm.[3][4] In the cytosol, it promotes apoptosis through two main pathways: a caspase-dependent pathway and a caspase-independent pathway.[5][6] Its multifaceted role in programmed cell death has implicated Omi/HtrA2 in various pathological conditions, including neurodegenerative diseases and ischemic injury, making it a significant target for therapeutic intervention.[4][5]

Pro-Apoptotic Signaling Pathways of Omi/HtrA2

The pro-apoptotic activity of Omi/HtrA2 is primarily mediated through its interaction with and degradation of Inhibitor of Apoptosis Proteins (IAPs), as well as through its intrinsic serine protease activity that can lead to a caspase-independent cell death.

Caspase-Dependent Apoptosis

The caspase-dependent pathway initiated by Omi/HtrA2 is centered on its ability to antagonize IAPs, a family of endogenous proteins that inhibit caspase activity.

-

Release from Mitochondria: In response to apoptotic signals, the outer mitochondrial membrane becomes permeabilized, leading to the release of Omi/HtrA2 and other pro-apoptotic factors, such as Smac/DIABLO and cytochrome c, into the cytosol.[3][4]

-

IAP Inhibition and Degradation: Once in the cytosol, Omi/HtrA2 utilizes its N-terminal Reaper-like motif (AVPS) to bind to the BIR (Baculoviral IAP Repeat) domains of IAPs, such as XIAP, c-IAP1, and c-IAP2.[3][7] This binding competitively inhibits the interaction between IAPs and caspases (caspase-3, -7, and -9), thereby relieving the inhibition of these critical executioner enzymes.[6]

-

Proteolytic Cleavage of IAPs: Unlike Smac/DIABLO, which acts as a stoichiometric inhibitor of IAPs, Omi/HtrA2 possesses serine protease activity that enables it to catalytically cleave and degrade IAPs.[3][7] This irreversible inactivation of IAPs ensures a sustained pro-apoptotic signal.[3]

-

Caspase Cascade Activation: The liberation of caspases from IAP-mediated inhibition allows for the amplification of the caspase cascade, leading to the cleavage of cellular substrates and the execution of apoptosis.[8]

Caspase-Independent Apoptosis

Omi/HtrA2 can also induce apoptosis through a pathway that does not rely on caspase activation. This activity is dependent on its serine protease function.[6] The precise substrates and mechanisms of caspase-independent cell death mediated by Omi/HtrA2 are still under investigation, but it is known that a catalytically inactive mutant of Omi/HtrA2 fails to induce this form of cell death.[6]

Quantitative Data on Omi/HtrA2 Pro-Apoptotic Activity

The following tables summarize quantitative data from various studies investigating the pro-apoptotic functions of Omi/HtrA2.

Table 1: Effect of Omi/HtrA2 Inhibition on Cell Viability and Apoptosis

| Cell Line | Treatment | Effect on Cell Viability/Apoptosis | Reference |

| HK-2 | Cisplatin (50 µM) + ucf-101 (70 µM) | Percentage of apoptotic cells decreased from 94% to 48% | [9] |

| ARPE-19 | H₂O₂ (1 mM) + this compound (1 µM) | Increased cell viability | [10] |

| ARPE-19 | H₂O₂ (1 mM) + this compound (2 µM) | Further increase in cell viability | [10] |

| hCMEC/D3 | LPS + this compound | Apoptosis rate dramatically reversed | [11] |

| hCMEC/D3 | LPS + Omi/HtrA2 shRNA | Apoptosis rate dramatically reversed | [11] |

Table 2: Effect of Omi/HtrA2 Overexpression on Apoptosis

| Cell Line/Model | Condition | Effect on Apoptosis | Reference |

| Transgenic Mice | Cardiac-specific Omi/HtrA2 overexpression | ~10-fold increase in TUNEL-positive nuclei | [12] |

| H9C2 cells | Transient overexpression of mitochondrial Omi/HtrA2 | Increased caspase-3 activity and TUNEL-positive nuclei | [12] |

| mnd2-MSCV-Omi | H₂O₂, etoposide, or cisplatin treatment | Increased cell death compared to parental cell line | [9] |

Table 3: Caspase-3 Activity Modulation by Omi/HtrA2

| Model | Condition | Fold Change in Caspase-3 Activity | Reference |

| Transgenic Mice | Cardiac-specific Omi/HtrA2 overexpression | 4-fold increase | [12] |

| Transgenic Mice | Omi/HtrA2 overexpression + this compound | Attenuated increase in caspase-3 activity | [12] |

| Rat Neonatal Cardiomyocytes | Hypoxia/Reoxygenation + si-Omi RNA | Markedly reduced caspase-3 activity | [13] |

Table 4: Inhibitor Potency against Omi/HtrA2

| Inhibitor | Target | IC₅₀ | Reference |

| This compound | His-Omi/HtrA2 | 9.5 µM | [14][15] |

| This compound | PfHtrA2 (Plasmodium falciparum) | 8.1 µM | [16] |

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of Omi/HtrA2 pro-apoptotic activity are provided below.

Omi/HtrA2 Serine Protease Activity Assay

This assay measures the proteolytic activity of Omi/HtrA2 on its substrates.

Materials:

-

Recombinant Omi/HtrA2 protein

-

Substrate protein (e.g., β-casein, IAPs, or a fluorogenic peptide)

-

Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM KCl, and 1.5 mM MgCl₂ or PBST (20 mM Pi, pH 7.4, 100 mM NaCl, 0.5 mM EDTA, 0.05% Tween 20, and 1 mM DTT)[1]

-

SDS-PAGE equipment and reagents

-

Western blotting equipment and reagents or a fluorescence plate reader

Procedure:

-

Incubate recombinant Omi/HtrA2 with the substrate protein in the assay buffer. For example, incubate proteins with Omi in PBST for 2 hours at 30°C or 37°C.[1]

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Resolve the reaction mixture by SDS-PAGE.

-

Analyze the cleavage of the substrate by Coomassie blue staining, silver staining, or Western blotting using an antibody specific to the substrate.[1]

-

For fluorogenic substrates, the increase in fluorescence is monitored over time using a fluorescence plate reader.

Mitochondrial Release Assay (Subcellular Fractionation)

This protocol is used to determine the translocation of Omi/HtrA2 from the mitochondria to the cytosol upon apoptotic stimulation.

Materials:

-

Cell culture reagents

-

Apoptotic stimulus (e.g., staurosporine, etoposide)

-

Fractionation Buffer: (e.g., 20 mM HEPES-KOH, pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM sodium EDTA, 1 mM sodium EGTA, 1 mM DTT, and 250 mM sucrose, supplemented with protease inhibitors)

-

Dounce homogenizer

-

Centrifuge and ultracentrifuge

-

Western blotting equipment and reagents

-

Antibodies against Omi/HtrA2, a mitochondrial marker (e.g., COX IV), and a cytosolic marker (e.g., β-actin)

Procedure:

-

Treat cells with the desired apoptotic stimulus for the appropriate time.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold fractionation buffer.

-

Allow cells to swell on ice for 15-30 minutes.

-

Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.

-

Centrifuge the homogenate at a low speed (e.g., 750 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction.

-

Wash the mitochondrial pellet with fractionation buffer and lyse it in a suitable lysis buffer.

-

Analyze the protein content of the mitochondrial and cytosolic fractions by Western blotting using antibodies against Omi/HtrA2, a mitochondrial marker, and a cytosolic marker to confirm the purity of the fractions.[17][18][19][20]

Co-immunoprecipitation (Co-IP) for Omi/HtrA2-XIAP Interaction

This assay is used to demonstrate the physical interaction between Omi/HtrA2 and XIAP in cells.

Materials:

-

Cell culture reagents

-

Lysis Buffer: (e.g., RIPA buffer or a non-denaturing lysis buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)

-

Antibody specific for Omi/HtrA2 or XIAP for immunoprecipitation

-

Protein A/G agarose or magnetic beads

-

Western blotting equipment and reagents

-

Antibodies for detecting both Omi/HtrA2 and XIAP

Procedure:

-

Lyse cells in ice-cold lysis buffer.

-

Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-XIAP) overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluate by Western blotting using antibodies against both Omi/HtrA2 and XIAP to detect the co-precipitated protein.[21]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Cells grown on coverslips or in a multi-well plate

-

Fixation Solution: 4% paraformaldehyde in PBS

-

Permeabilization Solution: 0.1% Triton X-100 in PBS

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, available in commercial kits)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 5-15 minutes at room temperature.

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.

-

Wash the cells with PBS.

-

Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize and quantify the TUNEL-positive (apoptotic) cells using a fluorescence microscope. Alternatively, cells can be analyzed by flow cytometry.[11][22][23]

Mandatory Visualizations

Signaling Pathway Diagrams

References

- 1. Omi/HtrA2 catalytic cleavage of inhibitor of apoptosis (IAP) irreversibly inactivates IAPs and facilitates caspase activity in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Omi/HtrA2 catalytic cleavage of inhibitor of apoptosis (IAP) irreversibly inactivates IAPs and facilitates caspase activity in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of Omi/HtrA2 in apoptotic cell death after myocardial ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The serine protease Omi/HtrA2 is involved in XIAP cleavage and in neuronal cell death following focal cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A serine protease, HtrA2, is released from the mitochondria and interacts with XIAP, inducing cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitor of apoptosis proteins are substrates for the mitochondrial serine protease Omi/HtrA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitochondrial protease Omi/HtrA2 enhances caspase activation through multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. stars.library.ucf.edu [stars.library.ucf.edu]

- 10. Enhanced HtrA2/Omi Expression in Oxidative Injury to Retinal Pigment Epithelial Cells and Murine Models of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Omi/HtrA2 Protease Associated Cell Apoptosis Participates in Blood-Brain Barrier Dysfunction [frontiersin.org]

- 12. Cardiac Specific Overexpression of Mitochondrial Omi/HtrA2 Induces Myocardial Apoptosis and Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. biorxiv.org [biorxiv.org]

- 17. assaygenie.com [assaygenie.com]

- 18. researchgate.net [researchgate.net]

- 19. bitesizebio.com [bitesizebio.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Core Impact of UCF-101 on Mitochondrial-Mediated Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial-mediated apoptosis, or the intrinsic pathway, is a critical process in cellular homeostasis and disease. A key player in this pathway is the mitochondrial serine protease Omi/HtrA2. Upon apoptotic stimuli, Omi/HtrA2 is released from the mitochondria into the cytosol. There, it promotes apoptosis through two primary mechanisms: binding to and inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs), and through its own proteolytic activity, which can lead to caspase-independent cell death.[1][2][3]

UCF-101 has been identified as a selective and competitive inhibitor of the pro-apoptotic protease Omi/HtrA2.[4] It has demonstrated protective effects in various models of apoptosis, including neuroprotection and cardioprotection.[4][5] This technical guide provides a comprehensive overview of the core impact of this compound on mitochondrial-mediated apoptosis, including its mechanism of action, relevant signaling pathways, quantitative data, and detailed experimental protocols.

Core Mechanism of Action of this compound

This compound exerts its anti-apoptotic effects by directly inhibiting the serine protease activity of Omi/HtrA2.[4][6] This inhibition prevents the downstream events that are typically triggered by active Omi/HtrA2 in the cytosol following an apoptotic stimulus.

The primary consequences of Omi/HtrA2 inhibition by this compound include:

-

Preservation of IAP Function: Omi/HtrA2 normally promotes apoptosis by binding to and cleaving IAPs, such as XIAP (X-linked inhibitor of apoptosis protein).[1][7] This cleavage irreversibly inactivates the IAPs, preventing them from inhibiting caspases. By inhibiting Omi/HtrA2's protease activity, this compound prevents the degradation of IAPs, thereby allowing them to continue their function of suppressing caspase activity and blocking the apoptotic cascade.[1][8]

-

Inhibition of Caspase-Independent Cell Death: The proteolytic activity of Omi/HtrA2 can also contribute to a caspase-independent cell death pathway.[3] this compound, by blocking this enzymatic function, can prevent this form of cell death.

-

Attenuation of the Mitochondrial Apoptotic Cascade: While Omi/HtrA2 acts downstream of mitochondrial outer membrane permeabilization (MOMP), its inhibition by this compound can indirectly influence the progression of the apoptotic signal. By preventing the efficient activation of caspases, the feedback loops that can sometimes amplify the apoptotic signal may be dampened.

Signaling Pathways

The mitochondrial-mediated apoptotic pathway is a complex network of protein interactions. The following diagram illustrates the key steps and the point of intervention for this compound.

Caption: Mitochondrial-mediated apoptosis pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the activity and effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Assay Conditions | Reference |

| His-Omi/HtrA2 | 9.5 µM | Proteolytic activity assay | [4] |

| Other Serine Proteases | >200 µM | Specificity profiling | [4] |

| Recombinant PfHtrA2 | 8.1 µM | Protease activity assay | [9] |

Table 2: Cellular Effects of this compound

| Cell Type | Treatment | Effect | Concentration | Reference |

| Mouse Embryo Fibroblasts (caspase-9 -/-) | Omi-induced apoptosis | Inhibition of apoptosis | 1-25 µM | [4] |

| Parkinson's Disease (PD)-PC12 cells | 6-OHDA-induced apoptosis | Inhibition of apoptosis | 2.5 µM | [4] |

| PD-PC12 cells | 6-OHDA-induced apoptosis | Increased apoptosis | ≥10 µM | [4] |

| hCMEC/D3 cells | LPS-induced apoptosis | Reduced apoptosis | 25-50 µM | [8] |

| Ischemia/Reperfusion model (rats) | Cerebral ischemia | Reduced infarct size by ~16.27% | 1.5 µmol/kg (in vivo) | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels and cleavage of key apoptotic proteins such as caspases and their substrates.[10][11][12]

a. Sample Preparation (Cell Lysates)

-

Culture cells to the desired confluency and treat with this compound and/or an apoptotic stimulus.

-

Harvest cells by scraping or trypsinization and wash twice with ice-cold PBS.

-

Lyse the cell pellet in RIPA buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein extract) and determine the protein concentration using a BCA or Bradford assay.

b. SDS-PAGE and Protein Transfer

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.

-

Run the gel until adequate separation of proteins is achieved.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunodetection

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, XIAP, Omi/HtrA2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]

a. Cell Preparation

-

Induce apoptosis in your cell line of choice with the appropriate stimulus, with and without this compound pre-treatment.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS and centrifuge at 300-400 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

b. Staining

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

c. Flow Cytometry Analysis

-

Analyze the stained cells by flow cytometry within one hour.

-

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Caption: Experimental workflow for Annexin V/PI staining.

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

The JC-1 assay is used to measure the mitochondrial membrane potential, which is often dissipated during the early stages of apoptosis.[16][17]

a. Cell Preparation and Staining

-

Seed cells in a suitable culture plate or dish.

-

Treat cells with the desired compounds (including this compound and an apoptotic inducer). A positive control treated with a mitochondrial membrane potential disruptor like CCCP should be included.

-

Remove the culture medium and wash the cells once with warm PBS.

-

Add the JC-1 staining solution (typically 2-10 µM in culture medium) to the cells.

-

Incubate at 37°C for 15-30 minutes in a CO2 incubator.

b. Analysis

-

After incubation, remove the staining solution and wash the cells with assay buffer.

-

Analyze the cells immediately using a fluorescence microscope, flow cytometer, or fluorescence plate reader.

-

-

Healthy cells: In mitochondria with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.

-

Apoptotic cells: In mitochondria with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

-

-

The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Conclusion

This compound is a valuable tool for studying the role of Omi/HtrA2 in mitochondrial-mediated apoptosis. Its specific inhibitory action on Omi/HtrA2's protease activity provides a means to dissect the downstream consequences of this enzyme's function in the apoptotic cascade. The experimental protocols outlined in this guide provide a robust framework for investigating the cellular and molecular effects of this compound. For drug development professionals, the protective effects of this compound in preclinical models of ischemia-reperfusion injury suggest that targeting Omi/HtrA2 may be a promising therapeutic strategy for conditions involving excessive apoptosis. Further research is warranted to fully elucidate the therapeutic potential of this compound and other Omi/HtrA2 inhibitors.

References

- 1. Omi/HtrA2 catalytic cleavage of inhibitor of apoptosis (IAP) irreversibly inactivates IAPs and facilitates caspase activity in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Identification of Omi/HtrA2 as a mitochondrial apoptotic serine protease that disrupts inhibitor of apoptosis protein-caspase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, a novel Omi/HtrA2 inhibitor, protects against cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Omi/HtrA2 Protease Associated Cell Apoptosis Participates in Blood-Brain Barrier Dysfunction [frontiersin.org]

- 7. Mitochondrial protease Omi/HtrA2 enhances caspase activation through multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Apoptosis western blot guide | Abcam [abcam.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. benchchem.com [benchchem.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 16. researchgate.net [researchgate.net]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

The Role of HtrA2 in Cellular Stress Response: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-temperature requirement A2 (HtrA2), also known as Omi, is a highly conserved serine protease located in the mitochondrial intermembrane space. It plays a pivotal and dual role in cellular homeostasis, acting as a key regulator of protein quality control and as a mediator of apoptosis in response to cellular stress. This technical guide provides a comprehensive overview of the functions and mechanisms of HtrA2 in cellular stress responses, with a focus on its implications for drug development in neurodegenerative diseases and cancer.

Under normal physiological conditions, HtrA2 functions as a chaperone and protease, degrading misfolded or damaged proteins within the mitochondria, thereby maintaining mitochondrial integrity and function.[1][2] However, upon exposure to various cellular stressors, such as heat shock, oxidative stress, and endoplasmic reticulum (ER) stress, HtrA2 is released into the cytosol.[3] In the cytosol, it contributes to the induction of apoptosis through both caspase-dependent and -independent pathways.[4] This dual functionality places HtrA2 at a critical crossroads between cell survival and death, making it a compelling target for therapeutic intervention.

Data Presentation

Quantitative Impact of Cellular Stress on HtrA2 Expression and Function

The expression and activity of HtrA2 are significantly modulated by cellular stress. The following tables summarize key quantitative data from various studies, illustrating the response of HtrA2 to different stressors and its impact on cell viability.

| Stressor | Cell Line | Fold Change in HtrA2 mRNA/Protein Expression | Effect on Cell Viability | Reference |

| Tunicamycin | Human 293 | Up to 10-fold increase in mitochondrial HtrA2 protein | ~20-fold higher cell death in HtrA2-overexpressing cells | [5][6] |

| Heat Shock (45°C) | Maize Seedlings | 2 to 7-fold increase in HSPs (functional analogs) | Increased thermotolerance | [7] |

| Cisplatin | Ovarian Cancer Cell Lines (KFr13, MH) | Significantly lower HtrA2 protein in resistant lines | Higher IC50 in cells with lower HtrA2 | [8] |

| Tunicamycin (0.1 µg/mL) | FRTL-5 Thyrocytes | - | ~18% decrease after 48h | [9] |

| Tunicamycin (10 µg/mL) | Human Oligodendrocytes | - | ~22% decrease after 24h | [10] |